Imidazo[1,2-a]pyridine-6-boronic acid
Overview
Description
Imidazo[1,2-a]pyridine-6-boronic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-boronic acid has been found to exhibit activity against Rab geranylgeranyl transferase (RGGT), a key enzyme involved in the post-translational modification of Rab proteins . These proteins play a crucial role in intracellular vesicle transport, which is essential for various cellular processes .
Mode of Action
The compound interacts with its target, RGGT, by binding to it. This binding disrupts the prenylation of Rab11A, a specific type of Rab protein, in human cervical carcinoma HeLa cells . Prenylation is a process that helps Rab proteins attach to cell membranes and carry out their functions. By disrupting this process, this compound inhibits the normal functioning of Rab proteins .
Biochemical Pathways
The disruption of Rab protein prenylation by this compound affects the PI3K-AKT-mTOR signaling pathway . This pathway is involved in cell growth, proliferation, and survival. By inhibiting this pathway, the compound can potentially exert anti-cancer effects .
Result of Action
The inhibition of Rab protein prenylation by this compound leads to the disruption of intracellular vesicle transport . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells where these processes are often dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-boronic acid can be achieved through several methods:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Metal-halogen exchange: This involves the reaction of pyridinyl halides with trialkylborates.
Palladium-catalyzed cross-coupling: This method uses halopyridines and tetraalkoxydiboron or dialkoxyhydroborane.
Iridium- or rhodium-catalyzed C-H activation: This involves the activation of C-H or C-F bonds followed by borylation.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the boronic acid group or other functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or iridium catalysts for cross-coupling and C-H activation reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the boronic acid site or other positions on the molecule .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A hypnotic drug used to treat insomnia.
Minodronic acid: Used to treat osteoporosis.
Uniqueness: Imidazo[1,2-a]pyridine-6-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJIKGJKMCILGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657150 | |
Record name | Imidazo[1,2-a]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-63-9 | |
Record name | [Imidazo[1,2-a]pyridin-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridine-6-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Suzuki coupling reaction in the context of Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester?
A1: The abstract highlights that this compound pinacol ester and its derivatives can be utilized in Suzuki coupling reactions []. This reaction is significant because it allows for the formation of a new carbon-carbon bond between the boronic ester and various coupling partners, such as halides and compounds containing the TfO-R group. This versatility makes this compound pinacol ester a valuable building block for synthesizing a diverse range of potentially bioactive compounds.
Q2: What are the advantages of the presented synthetic method for this compound pinacol ester and its derivatives?
A2: The abstract emphasizes that the described method for obtaining this compound pinacol ester and its derivatives offers several advantages []. These include high reaction yields, simplified purification processes, and suitability for large-scale production. These factors make the method practically useful for both research and potential industrial applications.
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